N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple chloro and methoxy substituents on a benzamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-efficiency catalysts and automated reaction systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with chloro and methoxy substituents, such as:
- N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
What sets N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide apart is its specific arrangement of chloro and methoxy groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific reactivity profiles.
Properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(2,6-dimethoxybenzoyl)amino]phenyl]phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Cl2N2O6/c1-37-23-7-5-8-24(38-2)27(23)29(35)33-21-13-11-17(15-19(21)31)18-12-14-22(20(32)16-18)34-30(36)28-25(39-3)9-6-10-26(28)40-4/h5-16H,1-4H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAHUXDWHXHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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